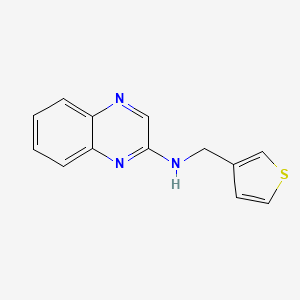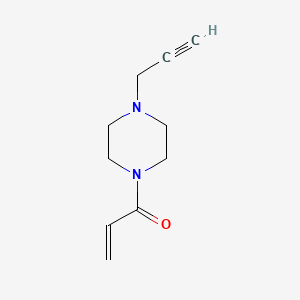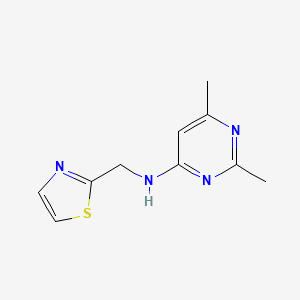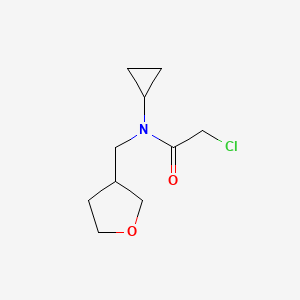
2-Methyl-1-(oxolan-3-ylmethyl)imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(oxolan-3-ylmethyl)imidazole is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. This compound is synthesized through a multi-step process that involves the reaction of oxolane with imidazole in the presence of a catalyst. In
Mechanism of Action
The mechanism of action of 2-Methyl-1-(oxolan-3-ylmethyl)imidazole is not fully understood. However, it is believed that this compound exerts its effects through the inhibition of certain enzymes and signaling pathways. Specifically, 2-Methyl-1-(oxolan-3-ylmethyl)imidazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and cancer. Additionally, this compound has been shown to inhibit the activity of certain signaling pathways, such as the NF-κB pathway, which is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
2-Methyl-1-(oxolan-3-ylmethyl)imidazole has several biochemical and physiological effects. One of the most notable effects of this compound is its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, 2-Methyl-1-(oxolan-3-ylmethyl)imidazole has been shown to have anti-cancer properties, which may be due to its ability to inhibit the activity of COX-2 and other enzymes involved in the production of prostaglandins.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Methyl-1-(oxolan-3-ylmethyl)imidazole in lab experiments is its potent anti-inflammatory and anti-cancer properties. This makes it a promising candidate for the development of new drugs. Additionally, this compound has been shown to have antimicrobial properties, which could be useful in the development of new antibiotics.
One of the main limitations of using 2-Methyl-1-(oxolan-3-ylmethyl)imidazole in lab experiments is its limited solubility in water. This can make it difficult to work with in certain experimental settings. Additionally, the mechanism of action of this compound is not fully understood, which makes it difficult to predict its effects in certain experimental settings.
Future Directions
There are several future directions for research on 2-Methyl-1-(oxolan-3-ylmethyl)imidazole. One area of research that is currently being explored is the development of new drugs based on this compound. Additionally, there is ongoing research into the potential use of this compound as an antimicrobial agent. Finally, there is ongoing research into the mechanism of action of this compound, which could provide important insights into its potential applications in scientific research.
Synthesis Methods
The synthesis of 2-Methyl-1-(oxolan-3-ylmethyl)imidazole involves the reaction of oxolane with imidazole in the presence of a catalyst. The first step in the synthesis process involves the reaction of oxolane with imidazole in the presence of a strong acid catalyst. This reaction results in the formation of a cyclic intermediate that is then converted into 2-Methyl-1-(oxolan-3-ylmethyl)imidazole through a series of steps that involve the addition of various reagents.
Scientific Research Applications
2-Methyl-1-(oxolan-3-ylmethyl)imidazole has several potential applications in scientific research. One of the most promising applications is in the field of drug discovery. This compound has been shown to have potent anti-inflammatory and anti-cancer properties, which make it a promising candidate for the development of new drugs. Additionally, 2-Methyl-1-(oxolan-3-ylmethyl)imidazole has been shown to have antimicrobial properties, which could be useful in the development of new antibiotics.
properties
IUPAC Name |
2-methyl-1-(oxolan-3-ylmethyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-8-10-3-4-11(8)6-9-2-5-12-7-9/h3-4,9H,2,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUQMRMOVYZAPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CCOC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(oxolan-3-ylmethyl)imidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine](/img/structure/B7575767.png)

![Methyl 2-[4-(cyclopropylmethyl)piperazin-1-yl]propanoate](/img/structure/B7575769.png)
![2-chloro-N-[(3,4-difluorophenyl)methyl]-N-methylacetamide](/img/structure/B7575772.png)



![2-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylacetamide](/img/structure/B7575801.png)
![N-(1-morpholin-4-ylpropan-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7575808.png)

![4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid](/img/structure/B7575827.png)